molecular formula C22H30N4O B6762741 N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide

N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide

Cat. No.: B6762741
M. Wt: 366.5 g/mol
InChI Key: WICJFSBZYPCQEF-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide is a complex organic compound that features a unique structure combining a benzimidazole moiety with a piperidine ring and a dicyclopropylmethyl group

Properties

IUPAC Name

N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-14-4-9-18-19(11-14)24-22(23-18)17-3-2-10-26(12-17)13-20(27)25-21(15-5-6-15)16-7-8-16/h4,9,11,15-17,21H,2-3,5-8,10,12-13H2,1H3,(H,23,24)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICJFSBZYPCQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)CC(=O)NC(C4CC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with the benzimidazole derivative.

    Acetamide Linkage Formation: The acetamide linkage is formed by reacting the piperidine derivative with an acylating agent such as acetic anhydride or acetyl chloride.

    Dicyclopropylmethyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzimidazole ring or the acetamide linkage, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the dicyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals due to its versatile reactivity and potential biological activity.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide likely involves binding to specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known for its ability to interact with nucleic acids and proteins, while the piperidine ring can enhance binding affinity and specificity. The dicyclopropylmethyl group may contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide
  • N-(dicyclopropylmethyl)-2-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]acetamide
  • N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]propionamide

Uniqueness

N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide stands out due to the presence of the dicyclopropylmethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to similar compounds.

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